Cas no 2035-94-1 ((±)-2-Phenylbutanol)

(±)-2-Phenylbutanol structure
(±)-2-Phenylbutanol structure
Product Name:(±)-2-Phenylbutanol
CAS No:2035-94-1
MF:C10H14O
MW:150.217563152313
MDL:MFCD00004742
CID:254996
PubChem ID:24851057
Update Time:2025-04-19

(±)-2-Phenylbutanol Chemical and Physical Properties

Names and Identifiers

    • (±)-2-Phenylbutanol
    • 2-phenylbutan-1-ol
    • 1-Butanol, 2-phenyl
    • 2-phenylbutane-1-ol
    • Benzeneethanol, &#946
    • BETA-ETHYLPHENETHYL ALCOHOL 98
    • DL-beta-Ethylphenethyl alcohol
    • -ethyl-
    • 2-Phenyl-1-butanol
    • Benzeneethanol, beta-ethyl-
    • (+/-)-2-Phenylbutanol
    • .beta.-Ethylphenethyl alcohol
    • Benzeneethanol, .beta.-ethyl-
    • NSC67390
    • 2-phenyl-butan-1-ol
    • 2-Phenyl-1-butanol #
    • beta-Ethylphenethyl alcohol
    • D,L-beta-Ethylphenethyl alcohol
    • NSC18742
    • SB45672
    • NSC-67390
    • CS-0258424
    • Benzeneethanol,b-ethyl-
    • FT-0647412
    • NSC-18742
    • AI3-11554
    • NSC 18742
    • beta -Ethylphenethyl alcohol
    • Z397587442
    • BETA-ETHYLPHENETHYL ALCOHOL 98
    • EINECS 218-003-2
    • EN300-70110
    • beta-Ethylphenethyl alcohol, 98%
    • J-013240
    • SCHEMBL502935
    • 2035-94-1
    • MFCD00004742
    • DNHNBMQCHKKDNI-UHFFFAOYSA-N
    • DTXSID901034023
    • NS00046387
    • (R)-2-Phenylbutan-1-ol
    • NSC 67390
    • AKOS009156833
    • 89104-46-1
    • DB-008228
    • MDL: MFCD00004742
    • Inchi: 1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3
    • InChI Key: DNHNBMQCHKKDNI-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.959 g/mL at 25 °C(lit.)
  • Boiling Point: 234-236 °C(lit.)
  • Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Refractive Index: n20/D 1.519(lit.)
  • PSA: 20.23
  • Solubility: Not determined

(±)-2-Phenylbutanol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Term:S24/25

(±)-2-Phenylbutanol Pricemore >>

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(±)-2-Phenylbutanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2035-94-1)(±)-2-Phenylbutanol
Order Number:A1235893
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:30
Price ($):253
Email:sales@amadischem.com

(±)-2-Phenylbutanol Related Literature

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Amadis Chemical Company Limited
(CAS:2035-94-1)(±)-2-Phenylbutanol
A1235893
Purity:99%
Quantity:10g
Price ($):253
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